Cas no 74219-20-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, formate, (1R-endo)- (9CI))
74219-20-8 structure
Product Name:Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, formate, (1R-endo)- (9CI)
Numero CAS:74219-20-8
MF:C11H18O2
MW:182.259423732758
CID:580573
PubChem ID:518472
Update Time:2025-04-19
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, formate, (1R-endo)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, formate, (1R-endo)- (9CI)
- (1R,2S,4R)-Born-2-yl formate
- [(1R,3S,4R)-4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl] formate
- AKOS017341556
- 7492-41-3
- 1,7,7-Trimethyl-formateendo-Bicyclo(2.2.1)heptan-2-ol
- 1,7,7-Trimethyl-formateendo-Bicyclo[2.2.1]heptan-2-ol
- Endo-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-yl formate
- FT-0694325
- DTXSID30862597
- Endo-2-Bornanyl formate
- Bornyl formate
- 74219-20-8
- 1200-67-5
- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-
- SCHEMBL309630
- Endoisobornylformate
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, exo-
- Borneol, formate
- Isobornyl formate
- FEMA 2161
- RDWUNORUTVEHJF-UHFFFAOYSA-N
- 1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL FORMATE
- bornylformate
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate, exo-
- (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) formate
-
- Inchi: 1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3
- Chiave InChI: RDWUNORUTVEHJF-UHFFFAOYSA-N
- Sorrisi: O(C=O)C1CC2CCC1(C)C2(C)C
Proprietà calcolate
- Massa esatta: 182.13068
- Massa monoisotopica: 182.13068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 234
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Densità: 1.0090
- Punto di ebollizione: 255.67°C (rough estimate)
- Indice di rifrazione: 1.4708 (estimate)
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, formate, (1R-endo)- (9CI) Letteratura correlata
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
74219-20-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, formate, (1R-endo)- (9CI)) Prodotti correlati
- 2230-90-2(Menthyl formate)
- 1200-67-5(Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-)
- 41498-71-9(EXO-2-NORBORNYL FORMATE)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso